![molecular formula C18H26N4O2S B2721646 6-ethyl-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 942002-30-4](/img/structure/B2721646.png)
6-ethyl-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you mentioned is a complex organic molecule that contains several functional groups. It includes a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione moiety, which is a type of heterocyclic compound containing nitrogen atoms . It also contains a piperidine ring, which is a common structural element in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione moiety would contribute to the rigidity of the molecule, while the piperidine ring could potentially introduce conformational flexibility .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperidine ring could undergo reactions such as hydrogenation, cycloaddition, and amination .Scientific Research Applications
Synthesis and Structural Studies
- Compounds related to "6-ethyl-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" have been synthesized through reactions involving heterocyclic amines and indene-1,3-diones. These reactions yield polyfunctional fused heterocyclic compounds with potential applications in pharmaceuticals and materials science (Hassaneen et al., 2003).
Antiviral and Antimicrobial Evaluation
- Derivatives of pyrimidine dione, similar in structure to the compound , have been evaluated for their antiviral activities against Hepatitis A virus (HAV) and Herpes simples virus type-1 (HSV-1), indicating the potential use of these compounds in developing antiviral agents (El-Etrawy & Abdel-Rahman, 2010).
Optical and Nonlinear Optical Applications
- Novel pyrimidine-based bis-uracil derivatives have been synthesized and assessed for their optical, nonlinear optical (NLO), and drug discovery applications, demonstrating the versatility of pyrimidine derivatives in both pharmaceutical and materials science fields (Mohan et al., 2020).
Anti-Inflammatory and Analgesic Agents
- Novel heterocyclic compounds derived from visnaginone and khellinone, structurally related to the compound of interest, have been synthesized and shown to have significant anti-inflammatory and analgesic activities, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Green Chemistry Approaches
- Green chemistry methods have been applied to synthesize dihydrofuropyrido[2,3-d]pyrimidines and other related compounds, demonstrating the environmental benefits and efficiency of these approaches in chemical synthesis (Ahadi et al., 2014).
Novel Catalysts and Synthetic Methods
- Research has also focused on developing novel catalysts and synthetic methods for the efficient production of pyridine-pyrimidines and their derivatives, indicating the ongoing interest in improving the synthesis of such compounds for various applications (Rahmani et al., 2018).
properties
IUPAC Name |
6-ethyl-1,3-dimethyl-5-(2-piperidin-1-ylethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S/c1-4-13-12-19-16-14(17(23)21(3)18(24)20(16)2)15(13)25-11-10-22-8-6-5-7-9-22/h12H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIBVYKIGJOSJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1SCCN3CCCCC3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2721565.png)
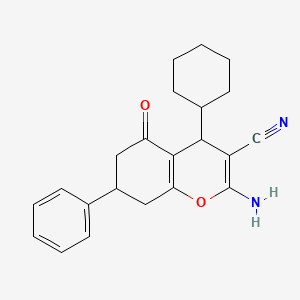
![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2721569.png)
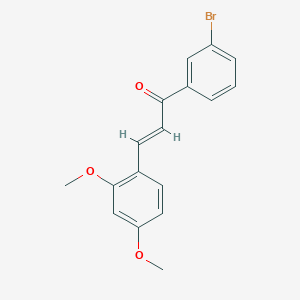
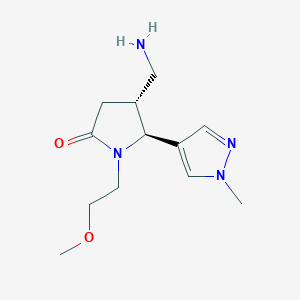
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2721574.png)
![3-Chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine](/img/structure/B2721576.png)
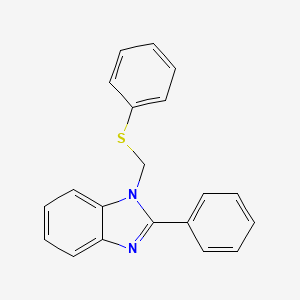
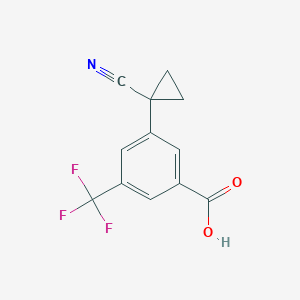
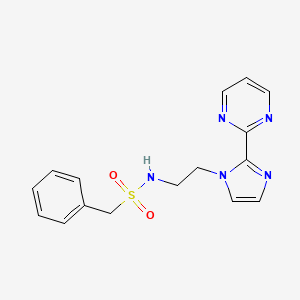
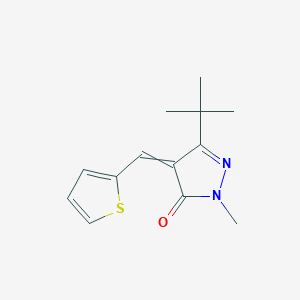
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2721584.png)
![4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2721586.png)